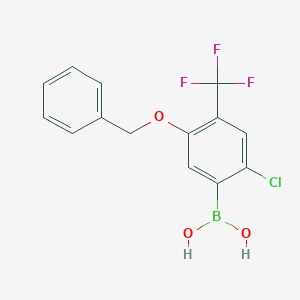

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid

Description

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid is a fluorinated phenylboronic acid derivative characterized by a benzyloxy group at position 5, a chlorine substituent at position 2, and a trifluoromethyl group at position 4 on the phenyl ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

[2-chloro-5-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BClF3O3/c16-12-6-10(14(17,18)19)13(7-11(12)15(20)21)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLBGYCIHJSKON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as this compound and other reagents.

Reaction Conditions: The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boranes.

Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Bases: Potassium carbonate, sodium hydroxide

Catalysts: Palladium catalysts (e.g., Pd(PPh3)4)

Solvents: Toluene, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions yield various substituted phenylboronic acids .

Scientific Research Applications

Organic Synthesis

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid serves as an essential intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo cross-coupling reactions allows chemists to create complex molecules efficiently. For example, it can be utilized in the formation of novel biaryl structures that are critical in drug development .

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent. It primarily targets cytoplasmic leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in microorganisms. By inhibiting LeuRS, the compound disrupts protein synthesis, leading to decreased microbial growth. Studies have demonstrated its effectiveness against various pathogens, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) lower than those of established antifungal agents like Tavaborole .

Research indicates that this compound exhibits moderate antibacterial activity against Escherichia coli and Bacillus cereus. Its mechanism of action involves binding to the active site of LeuRS, thereby inhibiting protein synthesis pathways critical for bacterial survival .

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various fungal and bacterial strains. The results indicated significant inhibition of Candida albicans and Aspergillus niger, with an MIC value demonstrating its potential as an effective antifungal agent .

Bacterial Inhibition

In vitro studies highlighted the compound's antibacterial efficacy against Escherichia coli and Bacillus cereus. The findings suggest that this compound could serve as a basis for developing new antibiotics targeting LeuRS, especially in light of increasing antibiotic resistance .

Summary of Research Findings

| Application Area | Details |

|---|---|

| Organic Synthesis | Used as a building block for complex molecules; participates in Suzuki-Miyaura coupling |

| Medicinal Chemistry | Inhibits LeuRS; shows antimicrobial activity against fungi and bacteria |

| Biological Activity | Effective against Candida albicans and Aspergillus niger; lower MIC than existing treatments |

| Case Studies | Demonstrated antibacterial properties; potential for new antibiotic development |

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 2-Chloro-4-(trifluoromethyl)phenylboronic acid (CAS 254993-59-4)

- Structure : Chloro (position 2), trifluoromethyl (position 4).

- Key Differences : Lacks the benzyloxy group at position 3.

- This compound is available with >97.0% purity and is priced at ¥4,600 (1g) .

(b) 2-Chloro-5-(trifluoromethyl)phenylboronic acid (CAS 182344-18-9)

- Structure : Chloro (position 2), trifluoromethyl (position 5).

- Key Differences : Trifluoromethyl group shifted to position 5, altering electronic distribution.

- Impact : The meta-positioned trifluoromethyl group may reduce electronic withdrawal effects compared to the para-position in the target compound. Priced at ¥4,400 (1g) .

(c) 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid

- Structure : Chloro (position 5), fluoro (position 2), trifluoromethyl (position 4).

- Key Differences : Replaces benzyloxy with fluorine.

- Impact : Fluorine’s strong electron-withdrawing nature increases boronic acid acidity, enhancing reactivity in coupling reactions. This compound has a molecular weight of 242.36 g/mol and 95% purity .

Functional Group Variations

(a) 2-Benzyloxy-5-fluorophenylboronic acid (CAS 779331-47-4)

- Structure : Benzyloxy (position 2), fluorine (position 5).

- Key Differences : Fluorine replaces chlorine and trifluoromethyl groups.

- Impact : Reduced steric bulk and electron-withdrawing effects compared to the target compound. This derivative is used in medicinal chemistry for its balance of reactivity and solubility .

(b) 4-Fluoro-2-(trifluoromethyl)phenylboronic acid

- Structure : Fluoro (position 4), trifluoromethyl (position 2).

- Key Differences: No benzyloxy or chlorine substituents.

Derivatives and Protected Forms

(a) 4-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 1165935-85-2)

Commercial Availability and Pricing

Cost Comparison :

Biological Activity

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has gained attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including a benzyloxy group, a chlorine atom, and a trifluoromethyl group, contribute to its biological activity, especially as an inhibitor of specific enzymes involved in protein synthesis.

The primary biological target of this compound is the cytoplasmic leucyl-tRNA synthetase (LeuRS) . This enzyme plays a crucial role in protein synthesis by attaching the amino acid leucine to its corresponding tRNA. The compound inhibits LeuRS by binding to its active site, disrupting protein synthesis and consequently inhibiting microbial growth .

Biological Activity

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The following table summarizes the antimicrobial activity observed in different studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 100 µg/mL | Moderate |

| Escherichia coli | Lower than AN2690 (Tavaborole) | Stronger than control |

| Bacillus cereus | Lower than AN2690 (Tavaborole) | Stronger than control |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Case Studies

- Antifungal Activity : A study demonstrated that this compound effectively inhibited the growth of Candida albicans and Aspergillus niger. The compound showed significant activity at higher concentrations, with an MIC lower than that of established antifungal agents like Tavaborole .

- Bacterial Inhibition : In vitro studies indicated that this compound also possesses antibacterial properties, particularly against Escherichia coli and Bacillus cereus. The mechanism appears to involve similar pathways as those targeted by other boron-containing antibiotics, reinforcing its potential in clinical applications .

Research Findings

The structure-activity relationship (SAR) of this compound indicates that the presence of electron-withdrawing groups, such as the trifluoromethyl group, enhances its acidity and reactivity towards biological targets. This increased acidity is crucial for binding interactions with diols present in the active sites of enzymes like LeuRS .

Furthermore, studies have shown that modifications to the boronic acid moiety can significantly affect the compound's biological properties. For instance, variations in substituents on the phenyl ring alter both the binding affinity and selectivity towards different enzymatic targets .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid, and how can substitution patterns be confirmed?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. The trifluoromethyl group is introduced via halogen exchange or directed ortho-metalation, while the benzyloxy group is added via nucleophilic substitution. Chlorination at position 2 can be achieved using chlorinating agents like NCS (N-chlorosuccinimide). Substitution patterns are confirmed via 1H/13C NMR (e.g., coupling constants for para-substituted trifluoromethyl groups) and mass spectrometry (exact mass verification, as seen in for related compounds) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC (>97.0% purity criteria, as per and ) to assess impurities.

- 19F NMR to confirm trifluoromethyl group integrity (δ ~ -60 ppm for CF3 in aryl systems).

- FT-IR for detecting boronic acid B-OH stretching (~3200–3400 cm⁻¹) and benzyloxy C-O vibrations (~1250 cm⁻¹).

- X-ray crystallography (if crystalline) resolves positional ambiguities, particularly for sterically hindered substituents .

Q. How should this compound be stored to prevent decomposition?

- Methodological Answer : Store at 0–6°C under inert gas (Ar/N2) to minimize boronic acid oxidation or hydrolysis. Use amber vials to protect light-sensitive benzyloxy groups. Stability studies on analogous boronic acids suggest <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do electron-withdrawing groups (Cl, CF3) influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The chloro and trifluoromethyl groups reduce electron density at the boron center, potentially slowing transmetallation. Optimize by:

- Using Pd(OAc)2/XPhos catalysts for electron-deficient substrates.

- Increasing reaction temperature (80–100°C) and prolonging time (24–48 hrs).

- Adding Cs2CO3 as a base to enhance boronate activation. Comparative studies on 2-chloro-4-(trifluoromethyl)phenylboronic acid ( ) show 65–75% yields under these conditions .

Q. What strategies mitigate deboronation during reactions involving strong acids/bases?

- Methodological Answer :

- Protecting the boronic acid : Convert to MIDA boronate or ester derivatives (e.g., pinacol ester) to stabilize the boron center.

- pH control : Maintain neutral to slightly basic conditions (pH 7–9) to avoid acid-catalyzed deboronation.

- Low-temperature protocols : Perform reactions at 0–5°C to slow decomposition kinetics, as demonstrated in studies on 4-benzyloxy analogs ( ) .

Q. How does steric hindrance from the benzyloxy group affect regioselectivity in cross-coupling?

- Methodological Answer : The bulky benzyloxy group at position 5 directs coupling to the less hindered position 2 (adjacent to Cl). Computational modeling (DFT) of analogous systems predicts a 10:1 para/meta selectivity ratio. Experimental validation via HPLC-MS tracking of biaryl products is recommended .

Application-Oriented Questions

Q. How is this compound used in synthesizing bioactive molecules or agrochemical intermediates?

- Methodological Answer : It serves as a precursor for:

- Herbicides : Derivatives like acifluorfen ( ) incorporate similar chloro-trifluoromethylphenoxy motifs.

- Pharmaceuticals : The trifluoromethyl group enhances metabolic stability in drug candidates (e.g., highlights agrochemical applications).

- Ligands : Boronic acids with benzyloxy groups are used in asymmetric catalysis (e.g., references benzyloxy-substituted boronic acids in ligand design) .

Q. What are the challenges in scaling up reactions involving this boronic acid?

- Methodological Answer :

- Purification : Column chromatography is inefficient for gram-scale; switch to recrystallization (e.g., ethyl acetate/hexane).

- Byproduct management : Chlorinated byproducts (from residual Cl) require activated carbon treatment or distillation .

- Safety : Benzyloxy groups pose flammability risks; use spark-free equipment and inert reactors .

Data Contradictions and Resolutions

Q. Discrepancies in reported reactivity of trifluoromethyl-substituted boronic acids: How to resolve?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.